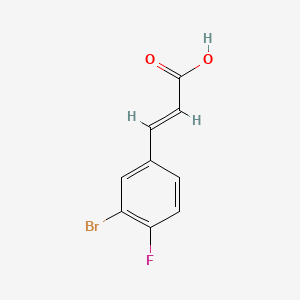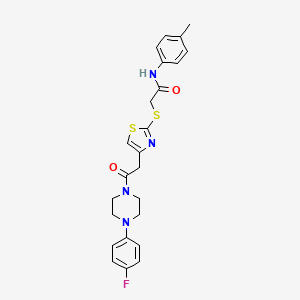![molecular formula C18H19N3O2S B2849807 1-((4-cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 946378-61-6](/img/structure/B2849807.png)
1-((4-cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-((4-cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole” is a compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have two types: 1,2,3-triazole and 1,2,4-triazole . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .
Synthesis Analysis
The synthesis of triazoles has attracted much attention due to their significant biological activities . Two reaction modes of 1-sulfonyl-1,2,3-triazoles were described . Pyrido [1,2- a ]pyrazine derivatives were obtained in moderate yields when 4-OEt substituted triazoles were employed in reactions, and 1,4-thiazine derivatives were synthesized when 4-NPhth substituted triazoles were employed .Molecular Structure Analysis
Triazoles are planar molecules with three nitrogen atoms and two carbon atoms . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .Applications De Recherche Scientifique
Synthesis and Spectroscopic Analysis
One area of application involves the synthesis and spectroscopic analysis of 1,2,3-triazole derivatives, including those containing sulfonyl groups. These compounds have proven their importance in medicinal chemistry and drug design. For instance, the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole through a sulfonamidation reaction demonstrated high yield, excellent regioselectivity, and operational simplicity, showcasing the compound's potential in the development of anticancer agents due to its moderate activity against various cancer cell lines (Salinas-Torres et al., 2022).
Cytotoxic and Antimicrobial Activity
The cytotoxic and antimicrobial activities of 1,2,3-triazole derivatives are another significant area of application. For example, the facile synthesis of a new group of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines showed promising biological activities, with some derivatives exhibiting notable cytotoxic, antibacterial, and antifungal activity (Sumangala et al., 2012).
Inhibition of Enzymatic Activities
1,2,3-Triazole derivatives have also been studied for their ability to inhibit specific enzymes, such as caspase-3 and carbonic anhydrases. These inhibitory activities are crucial for developing therapeutic agents for diseases where these enzymes play a significant role. For instance, isatin 1,2,3-triazoles were prepared and evaluated as potent inhibitors against caspase-3, revealing competitive inhibitory mechanisms (Jiang & Hansen, 2011).
Catalytic and Synthetic Applications
The reactivity of 1,2,3-triazoles towards sulfonyl chlorides, providing a novel approach to 1- and 2-sulfonyl-4-azolyl-1,2,3-triazoles, opens up new pathways in synthetic chemistry. This reactivity has implications for generating compounds with potential applications in various fields, including materials science and drug development (Beryozkina et al., 2015).
Propriétés
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,21-18-9-5-4-8-17(18)19-20-21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTLGNVKLJJWDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

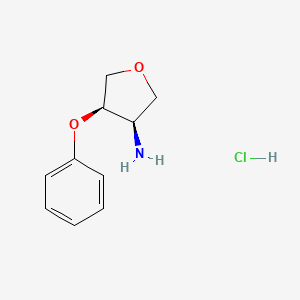

![N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2849728.png)

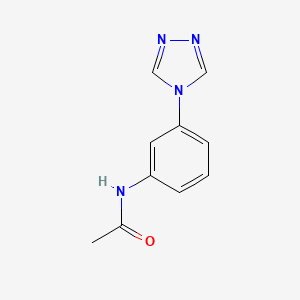
![1-[4-[(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2849732.png)
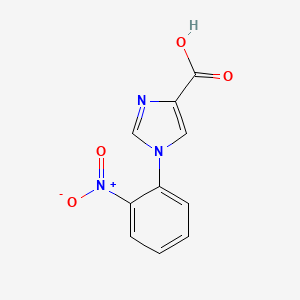
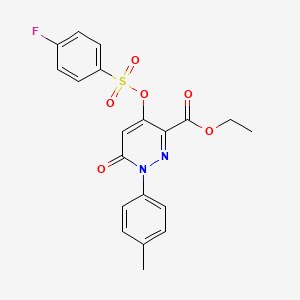
![3-Amino-2-(1,3-benzodioxole-5-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2849737.png)


![1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one](/img/structure/B2849742.png)
